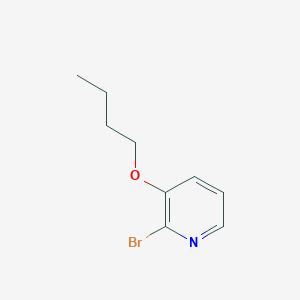

2-Bromo-3-butoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

936033-56-6 |

|---|---|

Molecular Formula |

C9H12BrNO |

Molecular Weight |

230.1 g/mol |

IUPAC Name |

2-bromo-3-butoxypyridine |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h4-6H,2-3,7H2,1H3 |

InChI Key |

IEDZCTRHPPDOSX-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(N=CC=C1)Br |

Canonical SMILES |

CCCCOC1=C(N=CC=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-3-butoxypyridine CAS number and properties

The following technical guide provides an in-depth analysis of 2-Bromo-3-butoxypyridine , a critical intermediate in the synthesis of heterocyclic pharmaceuticals. This document is structured for researchers and drug development professionals, prioritizing actionable data, validated synthetic protocols, and mechanistic insights.

CAS Number: 936033-56-6 Core Application: Medicinal Chemistry Scaffold (Kinase Inhibitors, GPCR Ligands)

Executive Summary

In the landscape of modern drug discovery, This compound serves as a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its functional groups: the C2-bromine atom provides a reliable handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-butoxy group imparts lipophilicity and metabolic stability, often serving to occupy hydrophobic pockets in enzyme active sites. This guide details the physicochemical profile, synthesis, and reactivity of this compound, establishing a standard for its handling in R&D environments.

Chemical Identity & Physical Properties[1][2][3][4]

The following data consolidates the structural and physical characteristics of the compound. Where experimental values are proprietary, predictive models based on structural analogs (e.g., 2-bromo-3-methoxypyridine) are utilized to guide experimental design.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 936033-56-6 |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Boiling Point (Est.) | 260–270 °C at 760 mmHg |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8 °C, protect from light |

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to this compound is the O-alkylation of the commercially available precursor 2-bromo-3-pyridinol . This approach avoids the harsh conditions of direct ring bromination, which often leads to regioselectivity issues (e.g., mixtures of 2-bromo and 2,6-dibromo species).

Validated Synthesis Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

Precursor: 2-Bromo-3-pyridinol (CAS 6602-32-0)

-

Alkylating Agent: 1-Bromobutane (1.2 equiv) or 1-Iodobutane (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2-bromo-3-pyridinol (10.0 g, 57.5 mmol) and K₂CO₃ (15.9 g, 115 mmol) in anhydrous DMF (100 mL) .

-

Activation: Stir the suspension at room temperature for 30 minutes. This deprotonates the hydroxyl group, forming the phenoxide anion (visible as a color change or dissolution).

-

Alkylation: Add 1-Bromobutane (7.4 mL, 69 mmol) dropwise via a syringe over 10 minutes.

-

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS. The starting material (Rf ~0.2) should disappear, and a less polar product (Rf ~0.6) should appear.

-

Note: Do not overheat (>90 °C) to prevent elimination of the alkyl bromide or N-alkylation side products.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into Ice-Water (300 mL) and extract with Ethyl Acetate (3 x 100 mL) .

-

Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.

-

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0–10% EtOAc in Hexanes).

Yield Expectation: 85–92% (Pale yellow oil).

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and critical process controls.

Figure 1: Step-wise synthetic workflow for the O-alkylation of 2-bromo-3-pyridinol.

Reactivity & Applications

The versatility of this compound lies in its ability to undergo selective transformations at the C2 position while the C3-butoxy group remains inert, providing steric bulk and lipophilicity.

Functionalization Pathways

-

Suzuki-Miyaura Coupling:

-

Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Outcome: Formation of 2-Aryl-3-butoxypyridines . This is the primary route for synthesizing kinase inhibitors where the pyridine ring acts as a hinge binder.

-

-

Buchwald-Hartwig Amination:

-

Reagents: Primary/Secondary amine, Pd₂(dba)₃, BINAP, NaOtBu.

-

Outcome: Formation of 2-Amino-3-butoxypyridines . Essential for introducing solubility-enhancing amine tails.

-

-

Lithium-Halogen Exchange:

-

Reagents: n-BuLi, -78 °C, THF.

-

Outcome: Generation of the 2-Lithio species , which can be trapped with electrophiles (e.g., aldehydes, CO₂) to form carbinols or carboxylic acids.

-

Reactivity Map

This diagram visualizes the downstream utility of the scaffold.

Figure 2: Divergent synthesis pathways utilizing the C2-bromo handle.

Safety & Handling (E-E-A-T)

As a halogenated pyridine, this compound requires strict adherence to safety protocols. It is not fully characterized toxicologically, so it must be treated as a potent bioactive agent.

Hazard Identification (GHS Classification)

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

-

STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Handling Protocol

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for organobromides), safety glasses with side shields, and a lab coat.

-

Spill Management: Absorb with inert material (vermiculite or sand). Do not flush into surface water or sanitary sewer systems.

-

First Aid: In case of skin contact, wash immediately with soap and copious amounts of water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

-

Boroncore . (n.d.). This compound Product Data. Retrieved February 4, 2026, from [Link]

-

PubChem . (2025).[1] 2-Bromo-3-methoxypyridine (Analog Reference).[1][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

Organic Syntheses . (1951). 2-Bromopyridine Synthesis (General Method). Org. Synth. 1951, 31, 92. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-butoxypyridine: Molecular Structure, Properties, and Synthesis for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their versatile chemical reactivity and ability to engage in various biological interactions make them privileged scaffolds in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of 2-Bromo-3-butoxypyridine, a member of this important class of compounds. While not as extensively documented as some of its analogues, its structural features suggest significant potential as a building block in the synthesis of complex molecules for pharmaceutical research. This document will cover its molecular structure, predicted physicochemical properties, a detailed, field-proven synthesis protocol, and its potential applications in drug discovery, grounded in the established utility of related compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a butoxy group at the 3-position. The presence of the bromine atom and the ether linkage provides two key points for synthetic modification, making it a valuable intermediate.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO | Calculated |

| Molecular Weight | 230.10 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

The butoxy group, being larger than the more commonly documented methoxy group, is expected to increase the lipophilicity of the molecule, which can have significant implications for its solubility and pharmacokinetic profile in drug design.

Structural Diagram

Spectroscopic Characterization of 2-Bromo-3-butoxypyridine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for the heterocyclic compound 2-Bromo-3-butoxypyridine. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and structural elucidation. This document synthesizes data from analogous compounds and fundamental spectroscopic principles to offer a predictive yet robust characterization for researchers and scientists in the field.

Introduction to this compound

This compound belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of pharmaceuticals. The strategic placement of a bromine atom and a butoxy group on the pyridine ring imparts specific steric and electronic properties, making it a versatile intermediate for introducing further molecular complexity. Accurate and reliable analytical data is the cornerstone of its application in multi-step syntheses.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Predicted FT-IR Spectral Analysis

Key Vibrational Modes

The FT-IR spectrum of this compound is expected to be rich in information, with characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis can be broken down into contributions from the pyridine ring, the C-Br bond, the C-O-C ether linkage, and the butyl chain.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale and Comments |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H vibrations on the pyridine ring.[3] |

| 2965-2850 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the butyl chain. |

| ~1560 | Medium | C=C/C=N Ring Stretch | A key indicator of the pyridine ring's aromatic system. For 2-bromo-3-methoxypyridine, a peak is observed at 1556 cm⁻¹.[4] |

| ~1465 | Medium | CH₂ Scissoring | Bending vibration of the methylene groups in the butyl chain. |

| ~1410 | Medium | C=C/C=N Ring Stretch | Another characteristic stretching vibration of the pyridine ring. A peak at 1410 cm⁻¹ is seen in the methoxy analog.[4] |

| ~1380 | Medium-Weak | CH₃ Symmetric Bend | Characteristic bending (umbrella) mode of the terminal methyl group. |

| 1250-1200 | Strong | Aryl-O Stretch (Asymmetric) | Asymmetric C-O-C stretching of the butoxy group attached to the aromatic ring. |

| 1100-1000 | Strong | C-O-C Stretch (Symmetric) & C-N Stretch | A complex region with contributions from the symmetric ether stretch and C-N vibrations within the ring. 2-bromo-3-methoxypyridine shows peaks at 1076 and 1049 cm⁻¹.[4] |

| ~780 | Strong | C-H Out-of-plane Bend | Indicative of the substitution pattern on the pyridine ring. The methoxy analog exhibits a band at 788 cm⁻¹.[4] |

| < 600 | Medium-Strong | C-Br Stretch | The carbon-bromine stretching vibration is expected in the far-IR region. |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. If the sample is an oil or liquid, a single drop is sufficient.

-

Data Acquisition: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Spectral Collection: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Caption: Workflow for FT-IR data acquisition.

Predicted Mass Spectrometry Analysis

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that provide valuable structural information. The presence of bromine, with its two abundant isotopes, will be a defining characteristic of the spectrum.

Molecular Ion and Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively).[5][6] This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom. The molecular weight of this compound is 231.11 g/mol (for ⁷⁹Br) and 233.11 g/mol (for ⁸¹Br). Therefore, the mass spectrum should display two molecular ion peaks at m/z 231 and 233 with roughly equal intensities.

Predicted Fragmentation Pathways

Electron ionization (EI) is expected to induce fragmentation through several predictable pathways, primarily involving the butoxy side chain and the carbon-bromine bond.[7][8]

Table 2: Predicted Key Fragment Ions for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 231/233 | [C₉H₁₂BrNO]⁺ | Molecular Ion |

| 175/177 | [C₅H₄BrNO]⁺ | Loss of butene (C₄H₈) via McLafferty-type rearrangement |

| 157/159 | [C₅H₄BrN]⁺ | Loss of butoxy radical (•OC₄H₉) |

| 152/154 | [C₉H₁₂NO]⁺ | Loss of Br radical (•Br) |

| 129 | [C₄H₉O]⁺ | Alpha cleavage of the C-O bond |

| 78 | [C₅H₄N]⁺ | Loss of Br and butoxy group |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the ether bond |

Diagram of Predicted Fragmentation Pathways:

Caption: Key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Analysis

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the recommended technique.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

This protocol ensures good chromatographic separation and provides a reproducible fragmentation pattern for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the FT-IR and mass spectral data for this compound. By leveraging data from close structural analogs and fundamental spectroscopic principles, researchers and drug development professionals can confidently use this information for the identification and characterization of this important synthetic intermediate. The provided protocols offer a robust starting point for obtaining high-quality experimental data.

References

-

Scribd. (n.d.). FTIR Correlation Chart. Retrieved from [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

- University of Information and Communications Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from a publicly available scientific diagram.

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

National Isotope Development Center. (n.d.). Bromine. Retrieved from [Link]

-

WebElements. (n.d.). Bromine » isotope data. Retrieved from [Link]

- Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from a publicly available journal article.

-

Applied Science and Biotechnology: Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Dummies.com. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Natural Variations of Isotopic Abundances. Retrieved from [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

- Roczniki Chemii. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from a publicly available journal article.

-

Pharmaffiliates. (n.d.). 2-Bromo-3-methoxypyridine (BSC). Retrieved from [Link]

-

BuyIsotope.com. (n.d.). Bromine isotopes. Retrieved from [Link]

-

YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. Retrieved from [Link]

- CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from a publicly available research paper.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-BROMO-3-METHOXYPYRIDINE | 24100-18-3 [chemicalbook.com]

- 5. Bromine | NIDC: National Isotope Development Center [isotopes.gov]

- 6. WebElements Periodic Table » Bromine » isotope data [webelements.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-butoxypyridine from 3-hydroxypyridine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-3-butoxypyridine, a key intermediate in pharmaceutical research and development. The synthesis is approached as a two-step process commencing from 3-hydroxypyridine: an initial regioselective bromination followed by a Williamson ether synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind the experimental choices.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from 3-hydroxypyridine is most effectively achieved through a two-step synthetic sequence. This strategy is predicated on the chemical properties of the pyridine ring, which is activated towards electrophilic substitution by the hydroxyl group at the C3 position.

-

Step 1: Electrophilic Bromination. The first step involves the regioselective bromination of 3-hydroxypyridine to yield 2-Bromo-3-hydroxypyridine. The hydroxyl group, being an activating group, directs the electrophilic bromine to the ortho and para positions. In the case of 3-hydroxypyridine, the C2 and C6 positions are ortho, and the C4 position is para. The bromination preferentially occurs at the C2 position due to electronic and steric factors.

-

Step 2: O-Alkylation (Williamson Ether Synthesis). The second step is the O-alkylation of the intermediate, 2-Bromo-3-hydroxypyridine, with a suitable butylating agent. This classic Williamson ether synthesis involves the deprotonation of the hydroxyl group to form a more nucleophilic pyridinoxide, which then undergoes a nucleophilic substitution reaction with a butyl halide to form the desired this compound.

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthesis of this compound.

Mechanistic Insights and Experimental Causality

Step 1: Regioselective Bromination of 3-Hydroxypyridine

The hydroxyl group on the pyridine ring is a potent activating group for electrophilic aromatic substitution. In alkaline aqueous solutions, the monobromination of 3-hydroxypyridine is a common and efficient transformation.[1] The reaction proceeds by the generation of the electrophile from bromine, which then attacks the electron-rich pyridine ring.

A patent for the synthesis of the analogous 2-bromo-3-methoxypyridine describes a robust method for the bromination of 3-hydroxypyridine in an aqueous sodium hydroxide solution.[2][3] The use of a basic medium is crucial as it facilitates the reaction, likely by forming the more reactive phenoxide-like species. The reaction is typically conducted at low temperatures to control the reaction rate and minimize the formation of by-products.

Step 2: Williamson Ether Synthesis for O-Butylation

The O-alkylation of 2-Bromo-3-hydroxypyridine is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromobutane.

The choice of base and solvent is critical for the success of this reaction. A strong base is required to fully deprotonate the hydroxyl group. Common bases for this transformation include potassium hydroxide (KOH) or sodium hydride (NaH). The solvent should be able to dissolve the reagents and be inert to the reaction conditions. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often preferred as they can accelerate SN2 reactions. A procedure for the methylation of 2-bromo-3-pyridinol using potassium hydroxide in DMSO provides a solid foundation for the butylation reaction.[4]

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and scalability.

Part A: Synthesis of 2-Bromo-3-hydroxypyridine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxypyridine | 95.10 | 10.0 g | 0.105 |

| Sodium Hydroxide | 40.00 | 12.6 g | 0.315 |

| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.110 |

| Water | 18.02 | 200 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.6 g of sodium hydroxide in 100 mL of water and cool the solution to -5 to 0 °C in an ice-salt bath.

-

With vigorous stirring, add 5.6 mL of bromine dropwise to the cold NaOH solution, ensuring the temperature remains below 0 °C.

-

In a separate beaker, dissolve 10.0 g of 3-hydroxypyridine in a solution of 100 mL of water.

-

Add the 3-hydroxypyridine solution dropwise to the cold bromine solution over 30-45 minutes, maintaining the reaction temperature between 10-15 °C.[2][3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2.5-3 hours.[2][3]

-

Cool the reaction mixture in an ice bath and carefully neutralize it to pH 7 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 2-Bromo-3-hydroxypyridine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-3-hydroxypyridine | 174.00 | 10.0 g | 0.057 |

| Potassium Hydroxide (pulverized) | 56.11 | 3.8 g | 0.068 |

| 1-Bromobutane | 137.02 | 8.6 g (6.8 mL) | 0.063 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10.0 g of 2-Bromo-3-hydroxypyridine and 100 mL of DMSO.

-

Add 3.8 g of pulverized potassium hydroxide to the stirred mixture.

-

Heat the mixture to 55-60 °C under a nitrogen atmosphere.

-

Add 6.8 mL of 1-bromobutane dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 55-60 °C.

-

After the addition is complete, continue to stir the reaction at 55-60 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with 1 N NaOH (100 mL), water (100 mL), and saturated NaCl solution (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow and Data Summary

The overall experimental workflow is depicted in the following diagram.

Caption: A step-by-step experimental workflow for the synthesis.

Table of Expected Yields and Physical Properties:

| Compound | Step | Typical Yield (%) | Melting Point (°C) | Molecular Weight ( g/mol ) |

| 2-Bromo-3-hydroxypyridine | 1 | 70-80 | 178-181 | 174.00 |

| This compound | 2 | 65-75 | N/A (Liquid) | 230.10 |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the butyl group and the protons on the pyridine ring.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared Spectroscopy (IR): To confirm the absence of the hydroxyl group and the presence of the ether linkage.

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide and Potassium Hydroxide: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Organic Solvents (DMSO, Diethyl Ether, Ethyl Acetate): Flammable and should be handled away from ignition sources. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents.

-

CN102875422A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.

-

CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.

-

CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents.

-

A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals - Benchchem.

-

2-bromopyridine - Organic Syntheses Procedure.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.

-

Pyridine synthesis - Organic Chemistry Portal.

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.

-

Kinetics and Mechanism of Bromination of 2-Pyridone - American Chemical Society.

-

3-Bromo-2-hydroxypyridine synthesis - ChemicalBook.

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com.

-

Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion - The Royal Society of Chemistry.

-

The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF - ResearchGate.

-

Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Bromo-3-butoxypyridine for Pharmaceutical Research

Introduction: The Strategic Importance of 2-Bromo-3-butoxypyridine in Drug Discovery

In the landscape of pharmaceutical and medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound (CAS No. 138139-11-2) is a highly valuable, functionalized building block for researchers and drug development professionals. Its structure, featuring a bromo group at the 2-position and a butoxy chain at the 3-position, offers a versatile platform for constructing complex molecular architectures through modern synthetic methodologies.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1] The adjacent butoxy group not only modulates the electronic nature and steric environment of the pyridine ring but also enhances the lipophilicity of derivative compounds, a critical parameter for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). Consequently, the reliable procurement of high-purity this compound is a critical, yet often challenging, first step in many drug discovery campaigns.[2][3] This guide provides an in-depth technical overview of its commercial sourcing, quality validation, safe handling, and a practical application in a common synthetic transformation.

Section 1: The Criticality of Supplier Qualification for Research Reagents

The success of any synthetic campaign, and by extension, a drug discovery program, is fundamentally linked to the quality of the starting materials. Sourcing a specialized reagent like this compound necessitates a rigorous supplier evaluation process that goes beyond simple cost and availability. Inconsistencies in purity or the presence of uncharacterized impurities can lead to failed reactions, misleading biological data, and significant delays.[4]

Key Selection Criteria for Suppliers:

-

Purity and Comprehensive Analysis: Reputable suppliers provide a detailed Certificate of Analysis (CoA) for each batch. This document should not merely state a purity value (e.g., >97%) but also specify the analytical techniques used for its determination, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Traceability and Documentation: The supplier must provide a Safety Data Sheet (SDS) that complies with current regulatory standards (e.g., GHS). This document is essential for risk assessment and ensuring safe laboratory practices.

-

Custom Synthesis Capability: For non-standard reagents, a supplier's expertise in custom synthesis is a significant advantage. It indicates a deep understanding of chemical synthesis and quality control, offering a pathway for procuring unique derivatives or scaling up a lead compound.

-

Technical Support: A supplier that offers access to scientific staff for technical inquiries is invaluable. This support can be crucial for troubleshooting synthetic challenges or understanding the nuances of a reagent's stability and reactivity.

Section 2: Commercial Availability and Sourcing

This compound is a specialized chemical intermediate and is not typically stocked in large quantities by major suppliers. Its procurement often falls into the category of "research chemicals" or requires custom synthesis. The following table provides a summary of potential commercial sources that specialize in such compounds.

| Supplier Type | Service Offered | Typical Purity | Lead Time | Key Considerations |

| Specialty Chemical Suppliers | Stocking of niche building blocks | >95-98% | 1-3 weeks | May have limited stock; verify batch-specific CoA before ordering. |

| Custom Synthesis Organizations (CSOs) | Made-to-order synthesis | ≥98% (customizable) | 4-8 weeks | Higher cost per gram, but offers high purity and scalability. Ideal for later-stage development. |

| Chemical Marketplaces | Connection to multiple global suppliers | Varies widely | Varies widely | Requires careful vetting of the actual manufacturer; quality can be inconsistent. |

Note: Researchers are advised to contact these suppliers directly to inquire about the current availability, pricing, and to request a sample or batch-specific Certificate of Analysis for this compound (CAS 138139-11-2).

Section 3: In-House Quality Control and Verification of Incoming Reagents

Trust in a supplier's CoA is important, but verification is paramount for ensuring the integrity of your research.[5] Establishing a routine, in-house QC process for critical starting materials is a self-validating system that prevents costly errors downstream.

A Standard Operating Procedure (SOP) for Incoming Reagent QC:

-

Documentation Review: Upon receipt, immediately quarantine the reagent. Compare the supplier's CoA and SDS with your purchase order specifications.

-

Physical Inspection: Note the physical appearance (e.g., color, form - solid/oil) and ensure the container is properly sealed and labeled.

-

Spectroscopic Confirmation:

-

¹H NMR Spectroscopy: This is the most powerful and straightforward technique for confirming the chemical identity. A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should be compared against a predicted spectrum or literature data to confirm the presence of the butoxy group protons, the aromatic pyridine protons, and their expected chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

-

Purity Assessment:

-

HPLC or GC-MS: To assess the purity and identify any potential impurities. This is crucial if the reagent will be used in sensitive catalytic reactions.

-

-

Release or Rejection: If the in-house analytical data matches the supplier's CoA and confirms the structure and purity, the reagent is released from quarantine and approved for laboratory use. Discrepancies should be immediately reported to the supplier.

Caption: Workflow for incoming reagent quality control.

Section 4: Safe Handling and Storage

Substituted bromopyridines require careful handling. While a specific SDS for this compound should be obtained from the supplier, general safety protocols for this class of compounds should be followed.

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Toxicological Profile (General Class Hazards): Bromopyridines can be irritants to the skin, eyes, and respiratory system. Acute toxicity may occur via ingestion or skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen).

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Section 5: Prototypical Application in a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[6] this compound is an excellent substrate for this reaction, allowing for the synthesis of 2-aryl-3-butoxypyridines, a scaffold present in many biologically active molecules.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating it in situ from Pd(OAc)₂ with a phosphine ligand is common. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and can dramatically affect reaction efficiency by tuning the steric and electronic properties of the palladium center.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.[7]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The reaction concentration is typically around 0.1 M with respect to the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-butoxypyridine product.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its effective use, however, begins long before the reaction flask. A successful research outcome is predicated on a diligent sourcing strategy that prioritizes quality, documentation, and supplier reliability. By implementing a robust in-house quality control workflow and adhering to safe handling practices, researchers can confidently incorporate this versatile reagent into their synthetic campaigns, accelerating the path toward novel therapeutic discoveries.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Navigating Organic Synthesis with 2-Bromo-3-methoxypyridine. Retrieved February 4, 2026, from [Link]

-

Silver Fern Chemical Inc. (n.d.). Methyl Isobutyl Carbinol Supplier | 108-11-2. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

-

Pharmaguideline. (n.d.). Quality Control. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved February 4, 2026, from [Link]

-

Global Market Insights. (2025, August 10). Laboratory Chemical Reagents. Retrieved February 4, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]

-

ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved February 4, 2026, from [Link]

-

Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved February 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 4, 2026, from [Link]

-

SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. Retrieved February 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 4. The Importance of Quality Control in Pharmaceutical Chemicals — Bell Chem [bellchem.com]

- 5. reagent.co.uk [reagent.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

electrophilicity and reactivity of 2-Bromo-3-butoxypyridine

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 2-Bromo-3-butoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic intermediate whose strategic importance in medicinal chemistry and materials science cannot be overstated. The specific arrangement of its substituents—a halogen at the C2 position and an alkoxy group at C3—creates a unique electronic landscape that dictates its reactivity. This guide offers a deep dive into the electrophilic nature and reaction dynamics of this molecule. We will move beyond simple reaction lists to explore the underlying principles that govern its behavior in pivotal synthetic transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the formation of organometallic intermediates. This document is designed to serve as a practical and theoretical resource, providing field-proven insights and detailed, replicable protocols for laboratory application.

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring. The pyridine nitrogen atom is electronegative, withdrawing electron density from the ring and making it generally electron-deficient compared to benzene.[1] This effect is most pronounced at the α (C2, C6) and γ (C4) positions.

The substituents further modulate this profile:

-

2-Bromo Group: As a halogen, bromine exerts a strong -I (negative inductive) effect, further withdrawing electron density from the C2 carbon to which it is attached. This makes the C2 position highly electrophilic and susceptible to attack.

-

3-Butoxy Group: The oxygen atom of the butoxy group has lone pairs that can be donated into the pyridine ring through a +R (positive resonance) effect. This electron-donating character partially counteracts the ring's overall electron deficiency, particularly influencing the ortho (C2, C4) and para (C6) positions relative to itself.

This electronic tug-of-war makes the C2 carbon a prime site for reactions where the C-Br bond is cleaved, as it is activated by both the ring nitrogen and the inductive effect of the bromine itself.

Caption: Key electronic effects governing reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond at the activated C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for constructing complex molecular scaffolds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[2] For an electron-deficient substrate like this compound, this reaction proceeds efficiently, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃ is used. These are pre-catalysts that are reduced in situ to the active Pd(0) species.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) are crucial. They stabilize the Pd(0) center, promote the oxidative addition step with the aryl bromide, and facilitate the final reductive elimination.

-

Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[2]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water is essential for dissolving the inorganic base and aiding in the formation of the active boronate.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand (0.04 eq.).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand-free (aq. isopropanol) | High | [3] |

| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | >90 | [4] |

| Aryl Halides | 2-Pyridyl Boron Derivatives | Pd Catalyst / Phosphite Ligands | Varies | [5] |

| Table 1: Representative yields for Suzuki-Miyaura couplings involving 2-halopyridines and related heterocycles. Exact yields for this compound will be substrate-dependent. |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines from aryl halides.[6][7] Given the prevalence of N-aryl pyridine motifs in pharmaceuticals, the Buchwald-Hartwig amination of this compound is a highly valuable transformation.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: Similar to the Suzuki coupling, a Pd(0) source is used. However, the ligands are often highly specialized, bulky biarylphosphines (e.g., Xantphos, RuPhos) that are critical for facilitating the challenging C-N reductive elimination step.[8]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. It is strong enough to deprotonate the amine, making it a more active nucleophile, without competing with it in the reaction.[7]

-

Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a sealed tube or Schlenk flask with this compound (1.0 eq.), the amine (1.2 eq.), NaOt-Bu (1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and the ligand (0.02-0.10 eq.).[9]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor by GC-MS or LC-MS.

-

Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.

Formation and Reactivity of Organometallic Intermediates

The polarized C-Br bond allows for the formation of potent organometallic nucleophiles, effectively reversing the inherent electrophilicity of the C2 carbon.

Lithium-Halogen Exchange

At low temperatures, organolithium reagents like n-butyllithium (n-BuLi) can undergo a rapid lithium-halogen exchange with this compound to generate the corresponding 2-lithiopyridine species.[10] This intermediate is a powerful nucleophile that can react with a wide variety of electrophiles.

Causality Behind Experimental Choices:

-

Temperature: The reaction is performed at -78 °C (dry ice/acetone bath). This is critical to prevent the highly basic organolithium intermediate from attacking other sites on the molecule or reacting with the solvent (THF).[10]

-

Reagents: n-BuLi is a common choice. The reaction is an equilibrium, but the formation of the more stable aryllithium drives it forward.[11]

-

Atmosphere: A strictly inert and anhydrous atmosphere is mandatory, as organolithium reagents react violently with water and oxygen.[10]

Caption: Standard workflow for lithium-halogen exchange.

Grignard Reagent Formation

Formation of the Grignard reagent (2-pyridylmagnesium bromide) can be more challenging than for simple aryl bromides due to the reactivity of the pyridine ring.[12] Often, an entrainment method using an auxiliary reagent like ethyl bromide is employed to initiate and sustain the reaction with magnesium turnings.[13] The resulting Grignard reagent is a softer, less basic nucleophile than its organolithium counterpart, making it suitable for reactions with aldehydes, ketones, and esters.[14][15][16]

Experimental Protocol: Grignard Formation and Reaction with an Aldehyde

-

Setup: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and stirrer under an inert atmosphere. Add magnesium turnings (1.5 eq.).

-

Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane in anhydrous THF to activate the magnesium.

-

Grignard Formation: Add a solution of this compound (1.0 eq.) in THF dropwise to maintain a gentle reflux. After addition is complete, reflux for another 1-2 hours.

-

Reaction: Cool the newly formed Grignard solution to 0 °C. Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq.) in THF dropwise.

-

Workup: After stirring for several hours, quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with ether or ethyl acetate, wash the organic layer, dry, and concentrate.

-

Purification: Purify via column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While less common for bromo-pyridines compared to their chloro- or fluoro-analogs, SₙAr can occur under forcing conditions.[17] The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex.[18][19]

Causality Behind Experimental Choices:

-

Activation: The pyridine nitrogen inherently activates the C2 position for nucleophilic attack.[1]

-

Nucleophile: Strong nucleophiles are required, such as alkoxides, thiolates, or amines.[20]

-

Conditions: High temperatures and polar aprotic solvents (e.g., DMSO, DMF) are often necessary to overcome the activation energy associated with breaking the aromaticity in the intermediate step.

Summary and Outlook

This compound is a versatile synthetic building block defined by the electrophilicity of its C2 position. This reactivity can be harnessed directly through palladium-catalyzed cross-coupling reactions or inverted through the formation of powerful organometallic nucleophiles.

| Reaction Type | Key Transformation | Common Reagents | Core Principle |

| Suzuki-Miyaura Coupling | C(sp²)–C bond formation | Pd catalyst, Base, Boronic Acid | Electrophilic C-Br center undergoes Pd-catalyzed coupling. |

| Buchwald-Hartwig Amination | C(sp²)–N bond formation | Pd catalyst, Strong Base, Amine | Electrophilic C-Br center undergoes Pd-catalyzed amination. |

| Lithium-Halogen Exchange | C-Br → C-Li | n-BuLi, -78 °C | Reversal of polarity (umpolung) to create a potent C2 nucleophile. |

| Grignard Formation | C-Br → C-MgBr | Mg, THF | Creation of a moderately strong C2 nucleophile. |

| SₙAr | C-Br → C-Nu | Strong Nucleophile, Heat | Direct displacement of bromide via an addition-elimination mechanism. |

| Table 2: Overview of the primary reactivity pathways for this compound. |

For the medicinal chemist and process scientist, a thorough understanding of these pathways is crucial for the rational design of synthetic routes to complex, high-value molecules. The choice of reaction conditions—catalyst, ligand, base, and solvent—is not arbitrary but is dictated by the electronic and steric properties of this uniquely functionalized pyridine core.

References

- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents.

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. URL: [Link]

- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents.

-

2-bromopyridine - Organic Syntheses Procedure. URL: [Link]

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. URL: [Link]

-

Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. URL: [Link]

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. URL: [Link]

-

Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. URL: [Link]

-

Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution - MDPI. URL: [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate. URL: [Link]

-

Reactions of 2‐halopyridines to form 2‐alkyl pyridines. - ResearchGate. URL: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. URL: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL: [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. URL: [Link]

-

Ability of Boron to Act as a Nucleophile and an Electrophile in Boryl Shift Reactions Unveiled by Electron Density Distribution Analysis | Request PDF - ResearchGate. URL: [Link]

-

Grignard Reagents - Chemistry LibreTexts. URL: [Link]

-

Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A. URL: [Link]

-

Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec. URL: [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. URL: [Link]

-

Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State - MDPI. URL: [Link]

-

Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study | The Journal of Physical Chemistry A - ACS Publications. URL: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. URL: [Link]

-

I keep getting debrominated starting material and low conversion after lithiation - Reddit. URL: [Link]

-

Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability - PMC - NIH. URL: [Link]

-

Buchwald–Hartwig amination - Wikipedia. URL: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. URL: [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. URL: [Link]

-

Observed and predicted permeability values for substituted pyridines.... | Download Scientific Diagram - ResearchGate. URL: [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. URL: [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC. URL: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. URL: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. URL: [Link]

-

Pyridine - Wikipedia. URL: [Link]

-

nucleophilic aromatic substitutions - YouTube. URL: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: [Link]

-

Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent | Request PDF - ResearchGate. URL: [Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. URL: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. URL: [Link]

-

Buchwald-Hartwig cross-coupling reaction - YouTube. URL: [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. URL: [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. chemrxiv.org [chemrxiv.org]

Methodological & Application

The Strategic Application of 2-Bromo-3-butoxypyridine in Suzuki Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Significance of Substituted Pyridines and the Power of Suzuki Cross-Coupling

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] This palladium-catalyzed reaction offers a broad functional group tolerance and typically proceeds under relatively mild conditions, making it an invaluable asset in the synthesis of complex molecules.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-bromo-3-butoxypyridine as a key building block in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated protocol, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) species. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing both the rate and efficiency of each step in the catalytic cycle. For sterically hindered or electron-rich substrates like this compound, careful optimization of these parameters is essential to achieve high yields and minimize side reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure for the Suzuki Coupling of this compound

This protocol provides a general and robust method for the Suzuki cross-coupling of this compound with a variety of arylboronic acids. It is based on established procedures for similar 2-substituted pyridines and serves as an excellent starting point for optimization.[5][6]

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (1-5 mol%)[7][8]

-

Cesium carbonate (Cs2CO3) or Potassium phosphate (K3PO4) (2-3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas (for inert atmosphere)

Reaction Setup Workflow:

Caption: A typical workflow for setting up a Suzuki cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Assembly: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.03 eq), and the base (e.g., Cs2CO3, 2.0 eq).

-

Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the Suzuki cross-coupling of this compound is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes these parameters and provides general recommendations.

| Parameter | Recommendation | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)4, Pd2(dba)3 with a suitable ligand | Pd(dppf)Cl2 is often a robust and reliable catalyst for heteroaryl couplings.[5][9] The dppf ligand's wide bite angle is thought to facilitate the reductive elimination step. For challenging couplings, screening of different palladium sources and ligands is recommended. |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) | For electron-rich bromopyridines, bulky and electron-donating phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting.[10] |

| Base | Cs2CO3, K3PO4, K2CO3 | The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used. The solubility of the base in the reaction medium can play a crucial role. |

| Solvent System | Dioxane/Water, Toluene/Water, THF/Water | A mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate the transmetalation step. The ratio of organic solvent to water should be optimized for each specific substrate combination. |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive arylboronic acids. However, excessively high temperatures can lead to catalyst decomposition and side product formation. |

| Inert Atmosphere | Nitrogen or Argon | It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poorly soluble base; Low reaction temperature. | Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. Finely grind the base before use. Increase the reaction temperature in increments. |

| Formation of Homocoupled Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and purge the reaction vessel with inert gas. Screen different bases and solvent systems to promote efficient transmetalation. |

| Protodebromination of Starting Material | Presence of water and a strong base. | Use anhydrous conditions if possible, or minimize the amount of water in the solvent system. A weaker base may also be beneficial. |

| Decomposition of Boronic Acid | High temperature; Prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester, which can be more stable under certain conditions. |

Applications in Drug Discovery and Development

The 2-aryl-3-butoxypyridine motif synthesized via this methodology is a valuable pharmacophore in drug discovery. The butoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The C-C bond formed through the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3-butoxypyridines. By understanding the reaction mechanism and carefully optimizing the key parameters, researchers can successfully employ this compound as a versatile building block in the development of novel chemical entities with potential therapeutic applications. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important transformation.

References

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

- Google Patents.

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Sandiego, C. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

UC Berkeley. The Suzuki Reaction. [Link]

-

ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

-

Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

-

Carrow, B. P., & Nozaki, K. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. [Link]

- Google Patents. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

synthesis of novel pharmaceutical intermediates from 2-Bromo-3-butoxypyridine

An Application Guide: Strategic Derivatization of 2-Bromo-3-butoxypyridine for the Synthesis of Novel Pharmaceutical Intermediates

Introduction: The Strategic Value of the 3-Alkoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold due to its presence in numerous natural products and FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and bioavailability. The 2-bromo-3-alkoxypyridine motif, specifically, is a highly valuable building block. The alkoxy group at the 3-position significantly influences the electronic properties of the ring and can engage in crucial interactions with biological targets. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a diverse array of transformations to build molecular complexity. This guide focuses on this compound, a readily accessible starting material, and provides detailed protocols for its conversion into high-value pharmaceutical intermediates, particularly those relevant to modulators of nicotinic acetylcholine receptors (nAChRs) and other CNS targets.[1][2]

PART 1: Critical Safety & Handling Protocols

Before commencing any synthetic work, a thorough understanding of the hazards associated with the starting material is paramount. While a specific safety data sheet (SDS) for this compound may not be universally available, its hazard profile can be reliably extrapolated from analogous bromopyridine derivatives.[3][4] Organobromine compounds are often toxic and irritant.

Causality Behind Precautions: The reactivity of bromopyridines necessitates stringent handling to prevent exposure. Their volatility, although moderate, requires work in a well-ventilated fume hood. The specified personal protective equipment (PPE) is chosen to prevent dermal absorption, which can be a significant route of exposure for this class of compounds, and to protect against serious eye irritation.[3][4]

Table 1: Hazard Profile and Handling Recommendations for this compound

| Hazard Classification | Description | Recommended Precautionary Actions (P-Statements) |

|---|---|---|

| Acute Toxicity (Oral, Dermal) | Toxic if swallowed, potentially fatal in contact with skin.[3] | P262: Do not get in eyes, on skin, or on clothing. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| Skin Corrosion / Irritation | Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Damage / Irritation | Causes serious eye irritation.[4] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation.[4] | P261: Avoid breathing vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

| Flammability | Combustible liquid. | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

PART 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, and the bromine atom at the C2 position of this compound is ideally suited for these transformations. This position is electronically activated for oxidative addition to a Palladium(0) center, the crucial first step in many catalytic cycles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Principle & Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for creating carbon-carbon bonds between aromatic systems.[5] It pairs the organohalide with an organoboron species, typically a boronic acid or ester. Its popularity stems from the mild reaction conditions, commercial availability of a vast library of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. For this compound, this reaction allows for the direct installation of aryl and heteroaryl moieties, which are critical for modulating target affinity and selectivity in drug candidates.